molecular formula C15H12N8O B12183337 2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B12183337
M. Wt: 320.31 g/mol
InChI Key: SRMNOBATZJWYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a tetrazole ring, a triazolopyridine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, followed by the formation of the triazolopyridine moiety, and finally the coupling with benzamide.

    Tetrazole Formation: The tetrazole ring can be synthesized via a approach, where an azide reacts with a nitrile under copper-catalyzed conditions.

    Triazolopyridine Synthesis: The triazolopyridine moiety can be synthesized through a cyclization reaction involving a pyridine derivative and a hydrazine compound.

    Coupling Reaction: The final step involves coupling the tetrazole and triazolopyridine intermediates with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the tetrazole formation and automated synthesis platforms for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction can be achieved using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole and triazolopyridine rings.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is unique due to its combination of a tetrazole ring, a triazolopyridine moiety, and a benzamide group

Properties

Molecular Formula

C15H12N8O

Molecular Weight

320.31 g/mol

IUPAC Name

2-(tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H12N8O/c24-15(11-5-1-2-6-12(11)23-10-17-20-21-23)16-9-14-19-18-13-7-3-4-8-22(13)14/h1-8,10H,9H2,(H,16,24)

InChI Key

SRMNOBATZJWYNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.